(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid
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Overview
Description
The compound “(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Typical synthetic routes may involve:
Protection of functional groups: Protecting groups are used to prevent certain functional groups from reacting during specific steps of the synthesis.
Coupling reactions: Formation of peptide bonds or ester bonds through reactions such as amide coupling or esterification.
Deprotection: Removal of protecting groups to reveal the desired functional groups in the final product.
Purification: Techniques such as chromatography or recrystallization to purify the final product.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesizers, large-scale reactors, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of ester or amide bonds to form carboxylic acids and alcohols or amines.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Hydrolysis conditions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while hydrolysis of esters may yield carboxylic acids and alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a drug candidate for the treatment of diseases.
Industry: As a precursor for the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of the compound involves its interaction with specific molecular targets and pathways. This may include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Modulating signaling pathways: Affecting cellular processes such as proliferation, differentiation, or apoptosis.
Interacting with nucleic acids: Influencing gene expression or DNA replication.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other complex organic molecules with similar functional groups or structural motifs. Examples include:
Peptides: Short chains of amino acids with similar amide bonds.
Esters: Compounds with ester functional groups.
Indole derivatives: Compounds containing the indole ring structure.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique properties or activities compared to similar compounds. This can include differences in reactivity, biological activity, or physical properties.
Properties
Molecular Formula |
C43H51N5O13 |
---|---|
Molecular Weight |
845.9 g/mol |
IUPAC Name |
(5S)-6-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-carboxy-4-(2,6-dimethylbenzoyl)oxy-3-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylmethoxybutan-2-yl]amino]-5-[[(2S)-2,3-dihydro-1H-indole-2-carbonyl]amino]-6-oxohexanoic acid |
InChI |
InChI=1S/C43H51N5O13/c1-24-11-9-12-25(2)37(24)43(59)61-23-34(50)31(20-36(53)54)46-41(57)33(21-49)47-42(58)38(26(3)60-22-27-13-5-4-6-14-27)48-39(55)30(17-10-18-35(51)52)45-40(56)32-19-28-15-7-8-16-29(28)44-32/h4-9,11-16,26,30-33,38,44,49H,10,17-23H2,1-3H3,(H,45,56)(H,46,57)(H,47,58)(H,48,55)(H,51,52)(H,53,54)/t26-,30+,31+,32+,33+,38+/m1/s1 |
InChI Key |
HKBHSSGOARBAAI-AWQWFOASSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)OCC2=CC=CC=C2)NC(=O)[C@H](CCCC(=O)O)NC(=O)[C@@H]3CC4=CC=CC=C4N3 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)OCC2=CC=CC=C2)NC(=O)C(CCCC(=O)O)NC(=O)C3CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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